molecular formula C10H14O B3023152 (-)-Myrtenal CAS No. 18486-69-6

(-)-Myrtenal

Cat. No.: B3023152
CAS No.: 18486-69-6
M. Wt: 150.22 g/mol
InChI Key: KMRMUZKLFIEVAO-IUCAKERBSA-N
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Description

(-)-Myrtenal is a bicyclic monoterpenoid of natural origin, found in various plant species such as Hyssopus officinalis and Cyperus articulatus . It is characterized as a colorless liquid with a boiling point of 220-221 °C and is considered practically insoluble in water . As a versatile natural product, it serves as a valuable building block for the chemical synthesis of novel derivatives with enhanced biological activities . This compound exhibits a broad spectrum of research potential, demonstrating significant value in neuropharmacology, metabolic studies, and oncology. In models of neurodegenerative diseases, this compound has been identified as an inhibitor of acetylcholinesterase, a key target in Alzheimer's disease research . It also shows memory-enhancing properties, improving short-term memory deficits in animal models by augmenting endogenous antioxidant enzymes, reducing pro-inflammatory cytokines, and restoring neurotransmitter homeostasis . Furthermore, it has shown anxiolytic effects in preclinical behavioral models . In metabolic research, this compound has displayed an antihyperglycemic effect in experimental models of diabetes. Studies indicate it can lower plasma glucose levels, improve plasma insulin levels, upregulate glucose transporters, and modulate key liver enzymes involved in glucose metabolism, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase . It also positively affects lipid profiles by reducing triglycerides and total cholesterol . Its antitumor potential is another area of active investigation. The compound has demonstrated antioxidant and pro-apoptotic activities, inhibiting tumor growth and suppressing metastasis in experimental models, including melanoma and colon carcinogenesis . The suggested mechanisms include the stabilization of endogenous antioxidant systems and the inhibition of V-type ATPase on the surface of tumor cells . Researchers utilize this compound as a promising candidate for studying pathophysiological mechanisms and as a precursor for developing new therapeutic agents. This product is intended for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRMUZKLFIEVAO-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

564-94-3, 18486-69-6
Record name Myrtenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myrtenal, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018486696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pin-2-ene-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRTENAL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2E303QRY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MYRTENAL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J97443QRZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: (-)-Myrtenal can be synthesized through several methods. One common approach involves the oxidation of (-)-myrtenol, a related monoterpene alcohol. This oxidation can be achieved using reagents such as pyridinium chlorochromate or manganese dioxide under controlled conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources through steam distillation of essential oils. The distillate is then subjected to fractional distillation to isolate this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Allylic Oxidation of α-Pinene to (-)-Myrtenal

This compound is synthesized via the allylic oxidation of α-pinene, with selenium dioxide (SeO₂) as a key catalyst. Reaction conditions significantly influence yield and selectivity:

Method Temperature Pressure Time Conversion Myrtenal Selectivity Yield
Ethanol reflux 78°CAmbient13 h50%56%28%
Oxygen pressure (SeO₂) 134°C6 atm O₂5 h41%84%34.4%
Pd/SeO₂/SiO₂ 134°C6 atm O₂8 h12%62%7.4%
  • Under oxygen pressure, the higher temperature and oxidant concentration enhance myrtenal yield by suppressing over-oxidation to myrtenol .

  • Palladium-doped SeO₂/SiO₂ increases catalytic activity but requires optimization to improve conversion .

1,4-Addition to Secondary Phosphine Oxides

This compound undergoes stereoselective 1,4-additions with racemic secondary phosphine oxides (e.g., 1a : Ph₂P(O)H) to form C,P-stereogenic hydroxyphosphine oxides :

  • Stereochemical Outcome :

    • Anti-configured adducts dominate due to nucleophilic attack from the less hindered face of the bicyclic scaffold.

    • Example: Reaction with (Rₚ)-1a yields (Sₚ)-3a-I (major) and (Rₚ)-3a-II (minor) in a 6:1 ratio .

1,2-Addition to Myrtanal (Hydrogenated Derivative)

Hydrogenation of this compound produces myrtanal (6 ), which undergoes 1,2-additions with phosphine oxides:

  • Reaction Conditions : THF, n-BuLi, −78°C to rt .

  • Key Product : (Rₚ,S₁₀,S₂)-7a-I (confirmed via X-ray crystallography), formed via addition to the minor (2S)-myrtanal epimer .

Atmospheric Degradation with Chlorine Radicals

This compound reacts with Cl radicals in the gas phase, impacting its environmental persistence :

Parameter Value
Arrhenius Expressionk=(13.5±6.4)×1010exp(535±153T)k=(13.5\pm 6.4)\times 10^{-10}\exp\left(\frac{-535\pm 153}{T}\right)
Rate Constant (298 K)1.2×10101.2\times 10^{-10} cm³ molecule⁻¹ s⁻¹
Atmospheric Lifetime<1 day (high Cl regions)
  • Competing pathways include H-abstraction from allylic and aldehyde positions .

Oxidation and Stability

  • Over-Oxidation Risk : Myrtenal is prone to further oxidation to myrtenic acid under harsh conditions, necessitating controlled catalytic environments .

  • Thermal Stability : Decomposes above 134°C in oxidative settings, limiting high-temperature applications .

Scientific Research Applications

Antitumor Potential

Recent studies have shown that (-)-myrtenal and its derivatives exhibit notable cytotoxic effects against several cancer cell lines. For instance, myrtenal-conjugated pseudo-peptides have been synthesized and tested, revealing high cytotoxicity against gastric, breast, and colon adenocarcinoma cells while sparing normal dermal fibroblasts . One derivative demonstrated an effective concentration (EC50) in the nanomolar range, indicating its potential as a selective antitumor agent.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of dementia. In an experimental study involving scopolamine-induced dementia in rats, myrtenal administration significantly improved recognition memory and reduced oxidative stress markers . The compound was shown to enhance acetylcholine levels in the brain, suggesting its role as a cholinergic enhancer which could be beneficial in treating cognitive decline associated with Alzheimer's disease.

Cardioprotective Effects

Research indicates that this compound may offer cardioprotective benefits by mitigating oxidative stress and inflammation associated with myocardial infarction. In vitro studies demonstrated that myrtenal pre-treatment significantly reduced cell death in cardiomyocytes exposed to hydrogen peroxide, highlighting its potential as a therapeutic agent for heart diseases . The compound was found to modulate various apoptotic pathways, enhancing cellular survival.

Antimicrobial Activity

This compound exhibits promising antibacterial properties against Gram-positive pathogens. Studies have reported minimum inhibitory concentrations (MIC) as low as 4 µg/mL for certain bacterial strains, indicating its potential use as a natural antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of this compound has been confirmed through various assays that measure its ability to scavenge free radicals. This property is particularly relevant in the context of oxidative stress-related diseases, where myrtenal could play a protective role by enhancing the body's antioxidant defenses .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Application Study Type Findings Reference
AntitumorIn vitroHigh cytotoxicity against cancer cell lines; selective activity against tumor cells
NeuroprotectionIn vivoImproved memory and reduced oxidative stress in dementia models; increased ACh levels
CardioprotectionIn vitroReduced cell death in cardiomyocytes; modulation of apoptotic pathways
AntimicrobialIn vitroEffective against Gram-positive bacteria with low MIC values
AntioxidantVarious assaysSignificant free radical scavenging activity

Case Studies

  • Neuroprotective Mechanism in Dementia : A study demonstrated that this compound improved cognitive function in rats with scopolamine-induced dementia by enhancing cholinergic activity and reducing oxidative stress markers . This suggests potential applications in treating Alzheimer’s disease.
  • Cardiomyocyte Protection : Another investigation revealed that this compound protects H9c2 cardiomyocytes from oxidative damage induced by hydrogen peroxide, indicating its therapeutic promise for cardiovascular conditions .

Mechanism of Action

The mechanism of action of (-)-Myrtenal involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory applications, this compound modulates the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

(−)-Myrtenal shares structural and functional similarities with other monoterpenes and their derivatives. Below is a comparative analysis of its properties relative to key analogs:

Structural and Functional Comparison

Compound Structure Key Functional Groups Biological Activities
(−)-Myrtenal Bicyclo[3.1.1]heptane Aldehyde, double bond Antifungal, neuroprotective, anxiolytic
α-Pinene Bicyclo[3.1.1]heptane Alkene Anti-inflammatory, bronchodilatory
Thymol Monocyclic phenolic Phenol, methyl Antimicrobial, antioxidant
Borneol Bicyclic alcohol Hydroxyl Analgesic, anti-inflammatory
Camphor Bicyclic ketone Ketone Antipruritic, respiratory stimulant

Antifungal Activity

(−)-Myrtenal derivatives, such as 4-methyl-1,2,4-triazole-thioethers, demonstrate superior antifungal activity compared to commercial fungicides. For example:

Compound Target Fungus Inhibition Rate (%) Reference
6c (Myrtenal derivative) Physalospora piricola 98.2
Azoxystrobin Physalospora piricola 96.0
Thymol Candida albicans 85.0

Neuroprotective and Anxiolytic Effects

(−)-Myrtenal outperforms other monoterpenes in neuroprotection and GABAergic modulation:

  • Anxiolytic Activity : At 30 mg/kg, (−)-Myrtenal showed effects comparable to diazepam (1 mg/kg) in rodent models .

Antioxidant and Anti-inflammatory Properties

Compound Antioxidant (IC₅₀, µM) Anti-inflammatory (TNF-α Inhibition)
(−)-Myrtenal 50.2 75% reduction at 500 µM
α-Tocopherol 12.5 N/A
Curcumin 10.8 80% reduction at 25 µM

Metabolic and Toxicological Profiles

− Solubility: Insoluble in water, unlike thymol or borneol, which are partially soluble . − Metabolism: Metabolized to myrtenic acid in mammals, whereas α-pinene forms verbenol . − Toxicity: No genotoxicity reported (EFSA, 2019), contrasting with thymol’s hepatotoxicity at high doses .

Key Research Findings

Derivative Efficacy : Conjugation with adamantane enhances (−)-Myrtenal’s antimicrobial and anticancer properties, achieving IC₅₀ values of 4 µM against Staphylococcus aureus .

Synergistic Effects: Combined with diazaadamantanone, (−)-Myrtenal derivatives exhibit analgesic activity (LD₅₀ > 1000 mg/kg), surpassing α-pinene derivatives .

Clinical Potential: Myrtenal–adamantane conjugates are under investigation for Alzheimer’s disease due to acetylcholinesterase inhibition (40% activity reduction at 50 mg/kg) .

Biological Activity

(-)-Myrtenal, a bicyclic monoterpenoid, is a compound found in essential oils of various plants. It has gained attention for its diverse biological activities, particularly in neuroprotection, antioxidation, and potential therapeutic applications in various diseases. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

This compound is characterized by its unique structure, which contributes to its biological effects. It is known for its antioxidant , anti-inflammatory , and neuroprotective properties. The compound's chemical modifications can enhance its therapeutic potential, making it a subject of interest in pharmacological research.

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties, particularly in models of dementia and Parkinson's disease. The following sections summarize key findings:

Experimental Models

  • Dementia Induction : In a study involving male Wistar rats, dementia was induced using scopolamine. The rats were divided into groups receiving different treatments:
    • Control
    • Scopolamine (Sc)
    • Sc + Myrtenal (40 mg/kg)
    • Sc + Galantamine (1 mg/kg)
    • Sc + Lipoic Acid (30 mg/kg)
  • Behavioral Assessments : Recognition memory was evaluated using the Novel Object Recognition test, revealing that this compound improved memory performance significantly compared to the scopolamine group .
  • Biochemical Analysis : Myrtenal treatment resulted in:
    • Increased acetylcholine (ACh) levels
    • Inhibition of acetylcholinesterase (AChE) activity
    • Enhanced antioxidant status in the brain .

Table 1: Effects of this compound on Behavioral and Biochemical Parameters

Treatment GroupDiscrimination Index (DI)ACh LevelsAChE Activity
Control0.83BaselineBaseline
Sc0.32DecreasedIncreased
Sc + Myrtenal0.42IncreasedDecreased
Sc + Galantamine0.48IncreasedDecreased
Sc + Lipoic Acid0.67IncreasedDecreased

Antioxidant Activity

This compound exhibits significant antioxidant properties, which contribute to its neuroprotective effects. It has been shown to reduce oxidative stress markers in various experimental models:

  • Cardioprotective Effects : In cardiomyocyte injury models induced by H₂O₂, this compound demonstrated protective effects by inhibiting oxidative stress and inflammation .
  • Histopathological Analysis : Histological examinations indicated that this compound administration preserved neuronal integrity in treated groups compared to controls .

Other Biological Activities

Beyond neuroprotection, this compound has shown potential in several other areas:

  • Antimicrobial Activity : Exhibits antibacterial properties against various pathogens.
  • Anti-inflammatory Effects : Reduces inflammation in experimental models.
  • Antitumor Properties : Induces apoptosis in cancer cell lines .

Case Studies and Research Findings

  • Neuroprotection in Parkinson's Disease : Studies indicate that this compound may protect dopaminergic neurons from oxidative damage, suggesting its potential as a therapeutic agent for Parkinson's disease .
  • Anxiolytic and Antidepressant Effects : Research has shown that this compound possesses anxiolytic properties and may enhance memory function in models of anxiety and depression .

Q & A

Q. What are the standard analytical methods for characterizing (-)-Myrtenal in experimental studies?

this compound is typically characterized using gas chromatography-mass spectrometry (GC-MS) for purity assessment and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is employed to resolve stereochemical properties, critical for differentiating enantiomers. High-performance liquid chromatography (HPLC) with chiral columns may supplement these methods to ensure enantiomeric purity, as even minor impurities can skew pharmacological results .

Q. How are in vivo models designed to evaluate this compound’s antioxidant or anticancer activity?

Preclinical studies often use Wistar rats or similar rodent models. For example, DMH-induced colon carcinogenesis in rats involves subcutaneous DMH administration (20 mg/kg weekly for 15 weeks) with this compound co-treatment (e.g., 50 mg/kg/day orally). Endpoints include histopathology (e.g., colon tissue sections stained with hematoxylin-eosin), biochemical assays (e.g., lipid peroxidation via malondialdehyde levels), and antioxidant markers (e.g., superoxide dismutase activity). Ethical approvals and controlled environmental conditions (e.g., 12 h light/dark cycles, standardized diet) are mandatory .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Non-linear regression models (e.g., log-dose vs. response) are standard for dose-response curves. ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares treatment groups. For survival studies, Kaplan-Meier analysis with log-rank tests is used. Power analysis during experimental design ensures adequate sample sizes (e.g., n=6 per group in rodent studies) to detect significant effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological activities across studies?

Contradictions often arise from variability in enantiomeric purity, solvent systems, or model organisms. Meta-analyses should control for these factors. For instance, a 2015 study found this compound’s anticancer effects in DMH-treated rats but noted divergent results in other models due to differences in oxidative stress pathways . Replicating experiments under standardized conditions (e.g., ISO/IEC 17025 guidelines for analytical methods) and cross-validating with orthogonal assays (e.g., in vitro radical scavenging + in vivo tumor suppression) can clarify mechanisms .

Q. What strategies optimize this compound’s bioavailability for translational research?

Bioavailability challenges stem from low aqueous solubility. Approaches include nanoformulations (e.g., liposomes or cyclodextrin complexes) and pro-drug synthesis. Pharmacokinetic studies in Sprague-Dawley rats using LC-MS/MS to measure plasma half-life and tissue distribution are critical. Comparative studies with structural analogs (e.g., perillyl alcohol) can identify solubility-enhancing modifications .

Q. How should researchers design experiments to isolate this compound’s direct molecular targets from off-target effects?

Use CRISPR-Cas9 knockout models or RNAi silencing to validate target engagement. For example, if this compound is hypothesized to inhibit NF-κB, compare wild-type and NF-κB-deficient cells in apoptosis assays. Affinity chromatography with this compound-conjugated beads and proteomic analysis (e.g., LC-MS/MS) can identify binding partners. Dose-dependent target modulation must correlate with phenotypic outcomes .

Q. What methodologies address this compound’s volatility in long-term stability studies?

Accelerated stability testing under ICH Q1A guidelines includes storage at 40°C/75% RH for 6 months. Headspace gas chromatography monitors volatile loss, while FT-IR tracks structural degradation. Encapsulation in solid lipid nanoparticles or storage under nitrogen atmosphere can mitigate volatility .

Data Management & Reproducibility

Q. How should researchers document this compound’s experimental protocols for reproducibility?

Follow the Beilstein Journal of Organic Chemistry’s guidelines: Provide detailed synthesis steps (e.g., reagent ratios, reaction times), spectral data (e.g., GC-MS retention indices, NMR shifts), and statistical codes (e.g., R/Python scripts) in supplementary materials. For animal studies, include ARRIVE checklist items like randomization methods and blinding protocols .

Q. What frameworks ensure ethical compliance in this compound research involving animal models?

Adhere to Institutional Animal Ethics Committee (IAEC) protocols, such as assigning unique IDs to animals, minimizing sample sizes via power analysis, and using humane endpoints (e.g., tumor volume limits). Document approval codes (e.g., IAEC No.01/13/2013) and housing conditions (e.g., diet, noise <85 dB) in methods sections .

Q. How can conflicting data on this compound’s cytotoxicity be systematically reviewed?

Conduct a PRISMA-guided systematic review with inclusion criteria (e.g., peer-reviewed studies, IC₅₀ values). Use tools like RevMan for meta-analysis, stratifying by cell type (e.g., cancer vs. normal) and exposure duration. Sensitivity analyses can identify outliers due to assay variability (e.g., MTT vs. ATP-based viability tests) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Myrtenal
Reactant of Route 2
(-)-Myrtenal

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